molecular formula C16H10Cl2O3 B2790662 (Z)-2-(2,4-dichlorobenzylidene)-6-methoxybenzofuran-3(2H)-one CAS No. 846061-76-5

(Z)-2-(2,4-dichlorobenzylidene)-6-methoxybenzofuran-3(2H)-one

Cat. No.: B2790662
CAS No.: 846061-76-5
M. Wt: 321.15
InChI Key: HMYFZJOGLYYAIL-UUASQNMZSA-N
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Description

(Z)-2-(2,4-dichlorobenzylidene)-6-methoxybenzofuran-3(2H)-one is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzofuran core with a methoxy group at the 6-position and a dichlorobenzylidene substituent at the 2-position. The (Z)-configuration indicates the specific geometric arrangement of the substituents around the double bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(2,4-dichlorobenzylidene)-6-methoxybenzofuran-3(2H)-one typically involves the condensation of 2,4-dichlorobenzaldehyde with 6-methoxybenzofuran-3(2H)-one. This reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. Industrial processes may also incorporate continuous flow reactors and automated purification systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(2,4-dichlorobenzylidene)-6-methoxybenzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the double bond to a single bond, altering the compound’s geometry and reactivity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions, often under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alkanes or alcohols. Substitution reactions result in derivatives with new functional groups replacing the original substituents.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(2,4-dichlorobenzylidene)-6-methoxybenzofuran-3(2H)-one is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

Biologically, this compound may exhibit interesting interactions with biological macromolecules, making it a candidate for studies in biochemistry and molecular biology. Its potential bioactivity could lead to applications in drug discovery and development.

Medicine

In medicine, derivatives of this compound could be explored for their pharmacological properties. The presence of the dichlorobenzylidene and methoxy groups suggests potential activity as an antimicrobial or anticancer agent, although specific studies are needed to confirm these effects.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action for (Z)-2-(2,4-dichlorobenzylidene)-6-methoxybenzofuran-3(2H)-one depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites on proteins, potentially inhibiting or activating their function. Molecular targets could include enzymes involved in metabolic pathways or receptors on cell surfaces.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-(2,4-dichlorobenzylidene)-benzofuran-3(2H)-one: Lacks the methoxy group, which may affect its reactivity and bioactivity.

    (Z)-2-(2,4-dichlorobenzylidene)-6-hydroxybenzofuran-3(2H)-one: Contains a hydroxy group instead of a methoxy group, potentially altering its chemical properties and interactions.

    (Z)-2-(2,4-dichlorobenzylidene)-6-ethoxybenzofuran-3(2H)-one: Features an ethoxy group, which may influence its solubility and reactivity.

Uniqueness

The presence of the methoxy group in (Z)-2-(2,4-dichlorobenzylidene)-6-methoxybenzofuran-3(2H)-one distinguishes it from similar compounds, potentially enhancing its solubility and reactivity. This unique structure may also confer specific bioactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

(2Z)-2-[(2,4-dichlorophenyl)methylidene]-6-methoxy-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2O3/c1-20-11-4-5-12-14(8-11)21-15(16(12)19)6-9-2-3-10(17)7-13(9)18/h2-8H,1H3/b15-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMYFZJOGLYYAIL-UUASQNMZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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